molecular formula C3H4BrN B13643386 3-Bromoprop-2-YN-1-amine CAS No. 738577-45-2

3-Bromoprop-2-YN-1-amine

Cat. No.: B13643386
CAS No.: 738577-45-2
M. Wt: 133.97 g/mol
InChI Key: MNPAYJHQXYTXOW-UHFFFAOYSA-N
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Description

3-Bromoprop-2-YN-1-amine is an organic compound with the chemical formula C3H4BrN. It is a halogenated alkyne, characterized by the presence of a bromine atom attached to a propyne backbone. This compound is of significant interest in organic synthesis due to its reactivity and versatility.

Preparation Methods

3-Bromoprop-2-YN-1-amine can be synthesized through various methods. One common synthetic route involves the reaction of propargyl alcohol with phosphorus tribromide, resulting in the formation of propargyl bromide. This intermediate can then be reacted with ammonia to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Mechanism of Action

The mechanism of action of 3-Bromoprop-2-YN-1-amine involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in cysteine residues of proteins. This alkylation can lead to the inhibition of enzyme activity or the modification of protein function . The compound’s reactivity is primarily due to the presence of the bromine atom and the triple bond, which make it highly electrophilic .

Comparison with Similar Compounds

Biological Activity

3-Bromoprop-2-YN-1-amine, a compound with the chemical formula C₃H₄BrN, has garnered attention in recent years for its potential biological activities, particularly in the context of drug discovery and development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom attached to a propynyl group with an amine functional group. Its structure allows for various interactions with biological targets, particularly proteins involved in disease pathways.

Covalent Binding

One of the key features of this compound is its ability to form covalent bonds with specific amino acids within target proteins. In particular, it has been shown to interact with cysteine residues in proteins such as the main protease (Mpro) of SARS-CoV-2. The compound acts as a covalent inhibitor by binding to the active site cysteine (Cys145), leading to the elimination of bromide and potentially disrupting protease activity .

Fragment-Based Drug Discovery

This compound is part of a library known as PepLites, which is used in fragment-based drug discovery. These fragments are designed to map non-covalent interactions in protein-protein interaction hotspots. The intrinsic reactivity of bromoalkynes like this compound is lower than that of other established covalent inhibitors, making them suitable for further optimization in drug design .

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties, particularly against coronaviruses. In studies involving the Mpro enzyme from SARS-CoV and MERS-CoV, compounds derived from this compound were found to inhibit enzyme activity effectively. This suggests potential applications in treating viral infections .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships (SAR) has been conducted to optimize the biological efficacy of this compound derivatives. Variations in substitution patterns on the propynyl group have been explored to enhance binding affinity and selectivity for target proteins .

Research Findings Summary Table

StudyFindingsImplications
Identified as a covalent inhibitor of SARS-CoV MproPotential for antiviral drug development
Low intrinsic reactivity compared to other covalent inhibitorsSuitable for fragment-based drug discovery
Binds to Cys145 in Mpro, disrupting protease activityHighlights importance in treating viral infections

Future Directions

The ongoing research into this compound suggests several promising avenues:

Optimization of Derivatives : Continued exploration of structural modifications may yield more potent and selective inhibitors.

Broader Applications : Investigating other potential targets beyond viral proteases could expand its therapeutic applications.

Clinical Trials : Future studies should focus on in vivo efficacy and safety profiles to assess the viability of this compound as a therapeutic agent.

Properties

CAS No.

738577-45-2

Molecular Formula

C3H4BrN

Molecular Weight

133.97 g/mol

IUPAC Name

3-bromoprop-2-yn-1-amine

InChI

InChI=1S/C3H4BrN/c4-2-1-3-5/h3,5H2

InChI Key

MNPAYJHQXYTXOW-UHFFFAOYSA-N

Canonical SMILES

C(C#CBr)N

Origin of Product

United States

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